Cupric diethyldithiocarbamate is a coordination compound formed from copper and diethyldithiocarbamate ligands. It has garnered attention due to its applications in various fields, particularly in medicinal chemistry as a potential therapeutic agent. This compound is classified under copper dithiocarbamate complexes, which are known for their diverse coordination chemistry and biological activities.
Cupric diethyldithiocarbamate can be synthesized from various copper salts, including copper sulfate, copper acetate, and copper nitrate. The synthesis often involves the reaction of these copper sources with diethyldithiocarbamate salts derived from carbon disulfide and diethylamine. The compound has been studied for its efficacy in cancer treatment and other therapeutic applications due to its ability to induce cell death in cancer cells.
Cupric diethyldithiocarbamate is classified as a metal complex, specifically a copper(II) dithiocarbamate. It belongs to a broader category of dithiocarbamate complexes that exhibit unique properties due to the presence of sulfur and nitrogen donor atoms.
The synthesis of cupric diethyldithiocarbamate can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to ensure optimal yield and purity of the product. The reactions are often conducted under stirring conditions at elevated temperatures (70-100 °C), followed by filtration and drying processes to isolate the final product.
The molecular structure of cupric diethyldithiocarbamate can be represented as follows:
Cupric diethyldithiocarbamate participates in various chemical reactions, including:
The kinetics of these reactions can vary significantly based on the nature of the ligands involved and the reaction conditions, such as solvent polarity and temperature.
Cupric diethyldithiocarbamate exhibits its biological activity primarily through its interaction with cellular proteins and pathways:
In preclinical studies, cupric diethyldithiocarbamate has shown significant efficacy against various cancer cell lines by targeting specific metabolic pathways critical for tumor growth.
Cupric diethyldithiocarbamate has several scientific uses:
Cupric diethyldithiocarbamate (Cu(DDC)₂, CAS 13681-87-3) is a coordination complex with the molecular formula C₁₀H₂₀CuN₂S₄ and a molecular weight of 360.09 g/mol. Its structure features a central copper(II) ion coordinated to two diethyldithiocarbamate (DDC) ligands via their sulfur atoms, forming a distorted square planar geometry characteristic of d⁹ Cu(II) systems [4] [6]. Each DDC ligand acts as a bidentate chelator, creating two four-membered Cu-S-C-S rings. The C-S bond lengths in the DDC ligands exhibit partial double-bond character (∼1.72 Å), while the Cu-S bonds average 2.30 Å, indicating covalent character [4]. The diethyl groups (-N(C₂H₅)₂) adopt a near-perpendicular orientation relative to the coordination plane, influencing crystal packing and intermolecular interactions.
Table 1: Key Bonding Parameters in Cu(DDC)₂
Bond Type | Bond Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
Cu-S | 2.28–2.32 | – | Covalent character |
C-S (thioureide) | 1.70–1.74 | – | Partial double-bond character |
S-Cu-S (chelate) | – | 70–75 | Ring strain in 4-membered rings |
S-Cu-S (trans) | – | 150–160 | Distortion from ideal square planar |
Cu(DDC)₂ displays rich redox chemistry, accessing Cu(I), Cu(II), and Cu(III) states. While Cu(II) is the most stable oxidation state, oxidation by agents like peroxides or hydroxycobalamin generates Cu(III) species [Cu(S₂CNEt₂)₂]⁺, characterized by shortened Cu-S bonds (∼2.20 Å) and diamagnetic behavior due to the d⁸ configuration [2] [4]. Reduction to Cu(I) is less common and typically stabilizes as clusters like [Cu(μ₃-S₂CNEt₂)]₄ or with ancillary ligands (e.g., phosphines). Cyclic voltammetry reveals quasi-reversible Cu(II)/Cu(III) oxidation at +0.45 V vs. SCE and irreversible Cu(II)/Cu(I) reduction near -1.2 V [4]. Notably, hydroxycobalamin catalyzes the oxidation of DDC ligands, forming disulfiram (DSF) and sulfone/sulfoxide derivatives, which enhances cytotoxicity independently of copper ions [2].
Electron Paramagnetic Resonance (EPR): Cu(II) complexes exhibit anisotropic EPR spectra with g-values of g∥ = 2.20–2.25 and g⊥ = 2.05–2.06, diagnostic of dx²-y² ground states. Hyperfine splitting (A∥ = 160–180 G) confirms unpaired electron density at the copper nucleus [4] [10]. Dimeric forms show exchange coupling (J ≈ -150 cm⁻¹), broadening EPR signals due to antiferromagnetic interactions [10].
FT-IR Spectroscopy: Key vibrations include:
UV-Vis Spectroscopy: Exhibits ligand-to-metal charge transfer (LMCT) bands at 250–300 nm (ε > 10⁴ M⁻¹cm⁻¹) and d-d transitions at 450–700 nm. The intense yellow color arises from a broad LMCT band at 430–450 nm (ε ≈ 15,000 M⁻¹cm⁻¹) [3] [6]. Copper detection methods exploit this chromophore for SERS-based quantification, with DDTC-Cu²⁺ complexes showing a distinct peak at 450 nm [3].
Table 2: Spectroscopic Signatures of Cu(DDC)₂
Technique | Key Signals | Assignment |
---|---|---|
EPR | g∥ = 2.22, g⊥ = 2.05 | dx²-y² ground state (monomeric) |
Broad signal at g ≈ 2.10 | Antiferromagnetic dimers | |
FT-IR | 1490–1504 cm⁻¹ | νasym(C-N) + ν(C=S) |
990–1010 cm⁻¹ | νsym(C-S) | |
UV-Vis | 280 nm (ε = 18,000 M⁻¹cm⁻¹) | S→Cu LMCT |
450 nm (ε = 14,500 M⁻¹cm⁻¹) | S→Cu LMCT / d-d transition overlap |
Cu(DDC)₂ exhibits polymorphism influenced by crystallization conditions and substituents. Common forms include:
Thermal analysis shows sublimation enthalpies (ΔsubH) of 119–149 kJ/mol at 442–470 K, correlating with polymorph stability [6]. Nanoparticle formulations (e.g., cyclodextrin complexes or liposomes) exhibit altered crystallinity, enhancing solubility while retaining the CuS₂N₂ core [6].
Table 3: Polymorphic Forms of Cu(DDC)₂
Form | Coordination Geometry | Space Group | Notable Features |
---|---|---|---|
Monomeric | Distorted square planar | P2₁/c | Isolated molecules; no Cu···Cu bonds |
Dimeric | Trigonal bipyramidal | P-1 | μ₂-C···S contacts (3.35 Å) |
Cyclodextrin Complex | Disrupted lattice | Amorphous | Enhanced solubility (4 mg/mL) |
Nanoliposomes | Core intact, surface modified | – | 100 nm particles; >80% encapsulation |
Compound Names in Article:
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